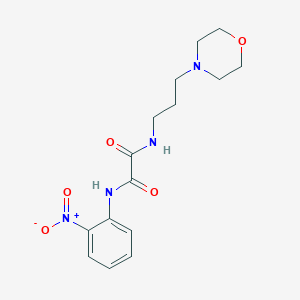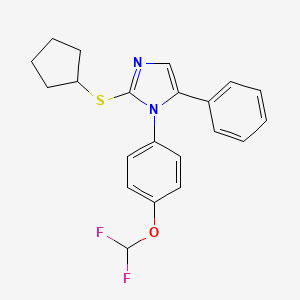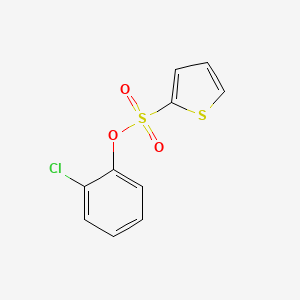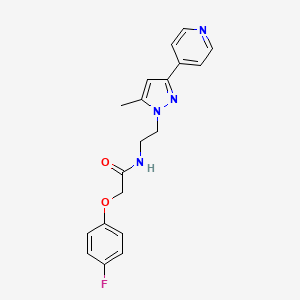
4-Hydrazinyladamantan-1-ol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinyladamantan-1-ol;dihydrochloride, also known as memantine, is a drug that is used to treat Alzheimer's disease. It belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists. Memantine is a synthetic derivative of amantadine, which was originally used as an antiviral drug.
Wissenschaftliche Forschungsanwendungen
DNA Cleavage and Cytotoxic Activities
4-Hydrazinyladamantan-1-ol; dihydrochloride derivatives demonstrate significant scientific applications, particularly in DNA cleavage and cytotoxic activities. For instance, studies have synthesized derivatives like 2-hydrazinyl-1,4,5,6-tetrahydropyrimidin-5-ol dihydrochloride, which showed remarkable DNA cleavage efficiency. These compounds accelerated the DNA cleavage rate significantly, highlighting their potential as metal-free DNA cleaving agents. Moreover, they exhibited strong cytotoxic activities against cancer cells, such as Hela cells and human leukemia HL-60 cells (Shao et al., 2009).
Synthesis of Fused Ring Systems
In another study, the use of hydrazinyl derivatives in the synthesis of fused quinoxaline ring systems was explored. These derivatives served as intermediates, leading to the formation of complex structures like triazoloquinoxaline and imidazoquinoxaline. This demonstrates the versatility of hydrazinyl derivatives in synthesizing various heterocyclic compounds, which can be crucial in drug development and material science (Waly, El-Gogary, & El-Sepelgy, 2009).
Heavy-Metal-Free Synthesis
A significant advancement in the green chemistry field was the development of a heavy-metal-free reduction methodology for the large-scale synthesis of heterocyclic and arylhydrazines. This methodology utilized l-ascorbic acid in an aqueous medium, presenting an environmentally friendly alternative to traditional synthesis methods. Such innovation is crucial for sustainable industrial practices and can pave the way for the development of greener pharmaceuticals (Norris et al., 2009).
Medicinal Chemistry and Drug Design
Hydrazinyladamantan derivatives are extensively used in medicinal chemistry. They serve as key intermediates in synthesizing various biologically active compounds. For instance, hydrazinyl derivatives have been utilized to synthesize novel anticancer agents, showcasing potent in vitro and in vivo activities. These findings underscore the potential of these derivatives in the discovery and development of new therapeutic agents with improved efficacy and selectivity (Gad et al., 2020).
Eigenschaften
IUPAC Name |
4-hydrazinyladamantan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2ClH/c11-12-9-7-1-6-2-8(9)5-10(13,3-6)4-7;;/h6-9,12-13H,1-5,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWDMUOBYLTXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/no-structure.png)


![2-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2429719.png)
![Methyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2429723.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2429724.png)
![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid](/img/structure/B2429725.png)
![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-2-thiophenecarbohydrazide](/img/structure/B2429730.png)


![2-(3-methylphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2429735.png)

![6-[6-[(4-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2429738.png)
![(E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2429739.png)